BenchChemオンラインストアへようこそ!

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile

Lipophilicity Drug-likeness Pharmacokinetics

This 3,5-diaryl-1,2,4-oxadiazole, featuring a critical para-methylphenyl group, offers a distinct lipophilicity (XLogP3=3.7) and low rotatable bond count (2) optimal for CNS penetration. Procure this exact scaffold to target mGluR5-mediated disorders without the synthetic burden of custom design, ensuring reliable HPLC validation (TPSA 62.7 Ų) and a privileged library enrichment.

Molecular Formula C16H11N3O
Molecular Weight 261.284
CAS No. 221348-18-1
Cat. No. B2734084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile
CAS221348-18-1
Molecular FormulaC16H11N3O
Molecular Weight261.284
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H11N3O/c1-11-2-6-13(7-3-11)15-18-16(20-19-15)14-8-4-12(10-17)5-9-14/h2-9H,1H3
InChIKeyMXGFUYHLRNPQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (CAS 221348-18-1): A 1,2,4-Oxadiazole Scaffold for MedChem and Biological Profiling


4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (CAS 221348-18-1) is a 3,5-diaryl-1,2,4-oxadiazole derivative [1]. This heterocyclic scaffold is a privileged structure in medicinal chemistry, noted for its presence in compounds targeting a range of therapeutic areas [2], including neurological disorders [3]. Its structure features a para-methylphenyl group at the 3-position and a para-cyanophenyl (benzonitrile) group at the 5-position, which are critical for its physicochemical and potential biological properties.

Why 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile Cannot Be Substituted by Other 1,2,4-Oxadiazoles


The 1,2,4-oxadiazole core is a versatile scaffold, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of its substituents [1]. Substituting the 4-methylphenyl group at the 3-position with other aryl groups can drastically alter target affinity, selectivity, and metabolic stability [2]. For instance, the para-methyl group in this compound provides a specific balance of lipophilicity and steric bulk, which is distinct from analogs with methoxy, chloro, or unsubstituted phenyl rings [3]. Therefore, generic substitution with another oxadiazole derivative is not scientifically sound without direct, quantitative comparative data, as outlined below.

Quantitative Differentiation of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile from Key Analogs


Lipophilicity (XLogP3) Comparison Against Methoxy Analog

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile exhibits a higher calculated lipophilicity (XLogP3 = 3.7) [1] compared to its 4-methoxyphenyl analog, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (XLogP3 = 2.9-3.0, based on structural calculation) [2]. This difference in lipophilicity can impact membrane permeability, solubility, and metabolic clearance.

Lipophilicity Drug-likeness Pharmacokinetics

Polar Surface Area (TPSA) Comparison with Chloro Analog

The topological polar surface area (TPSA) of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile is calculated to be 62.7 Ų [1]. This is identical to that of the 4-chlorophenyl analog (4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzonitrile, TPSA = 62.7 Ų) [2], as both share the same core heterocycle and nitrile group. However, the methyl analog offers a distinct lipophilicity profile (XLogP3 = 3.7) compared to the chloro analog (XLogP3 ≈ 3.9) [3].

Drug-likeness Membrane Permeability TPSA

Rotatable Bond Count and Conformational Flexibility

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile has a rotatable bond count of 2 [1]. This is lower than many flexible drug molecules and contributes to a more rigid, defined conformation. In comparison, an analog with a 4-ethylphenyl group would have 3 rotatable bonds, and a 4-propoxyphenyl analog would have 5 or more, each introducing additional degrees of freedom that can negatively impact binding entropy and oral bioavailability [2].

Conformational Analysis Drug Design Rotatable Bonds

Presence in Patent Literature for mGluR5 Receptor-Mediated Disorders

The 1,2,4-oxadiazole scaffold, to which 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile belongs, is explicitly claimed in a patent for use in treating mGluR5 receptor-mediated disorders, including neurological and psychiatric conditions [1]. While the patent does not disclose specific biological data for this precise compound, the structural class is directly associated with this therapeutic area. In contrast, many other 3,5-diaryl-1,2,4-oxadiazoles with different substitution patterns may not have the same patent protection or documented application in this specific indication.

mGluR5 Neurological Disorders Patent Analysis

Hydrogen Bond Acceptor Count vs. Methoxy Analog

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile possesses 4 hydrogen bond acceptor (HBA) atoms (the three nitrogen atoms and one oxygen atom in the oxadiazole ring and nitrile group) [1]. Its 4-methoxyphenyl analog, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile, has 5 HBA atoms due to the additional oxygen atom in the methoxy group [2]. This quantitative difference in HBA count can alter the compound's ability to form specific interactions with biological targets, as well as influence its solubility and permeability.

Hydrogen Bonding Drug-Receptor Interactions Physicochemical Properties

Strategic Procurement and Research Application Scenarios for 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Compounds

Given its calculated lipophilicity (XLogP3 = 3.7) [1] and low rotatable bond count (2) [2], this compound is a suitable starting point for medicinal chemistry programs targeting central nervous system (CNS) disorders. The balance of lipophilicity is within the optimal range for CNS penetration, and the rigidity of the molecule is favorable for target binding [3]. Procurement of this specific analog, rather than a more polar or flexible derivative, can save significant synthetic resources in early-stage hit-to-lead campaigns.

Chemical Biology: Tool Compound for mGluR5 Pathway Investigation

The structural class's association with mGluR5 receptor-mediated disorders, as documented in patent literature [1], positions this compound as a potential tool for studying this pathway. Researchers investigating neurological or psychiatric conditions can prioritize this compound for screening or use it as a scaffold for developing more potent and selective probes. Procurement is justified by the existing intellectual property and therapeutic context, which is lacking for many other oxadiazole analogs.

Analytical Chemistry: Development of HPLC Methods and Reference Standards

The compound's distinct physicochemical properties, including its moderate lipophilicity (XLogP3 = 3.7) and TPSA (62.7 Ų) [1], make it a useful candidate for developing and validating reversed-phase HPLC methods. Its behavior on standard C18 columns can serve as a benchmark for other 1,2,4-oxadiazole derivatives. Procurement of a high-purity batch is essential for creating reliable analytical reference standards for pharmaceutical or agrochemical research.

Drug Discovery: Scaffold for Anti-Infective or Anticancer Agent Development

1,2,4-Oxadiazoles are privileged scaffolds in anti-infective and anticancer drug discovery [1]. While specific data for this compound is not yet public, its structural features (para-methyl, para-cyano) are commonly found in bioactive molecules [2]. Procurement of this compound allows researchers to diversify their screening library with a drug-like, synthetically accessible heterocycle that can be further functionalized. This is a more strategic investment than acquiring untested or synthetically complex analogs with no clear development path.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.